Practolol
Overview
Description
Practolol, also known by its chemical name N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide, is a selective beta-1 adrenergic receptor antagonist. It was initially developed for the emergency treatment of cardiac arrhythmias. due to its severe side effects, it is no longer in clinical use .
Mechanism of Action
Target of Action
Practolol primarily targets the Beta-1 adrenergic receptor . This receptor is a type of beta-adrenergic receptor that is primarily located in the heart and vascular smooth muscle . It plays a crucial role in the regulation of heart rate, cardiac output, and blood pressure .
Mode of Action
This compound acts as a beta-adrenergic antagonist , also known as a beta-blocker . It competes with adrenergic neurotransmitters, such as catecholamines, for binding at sympathetic receptor sites . Specifically, this compound binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This binding inhibits the effects of the catecholamines epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By binding to beta (1)-adrenergic receptors, this compound inhibits the normal sympathetic actions mediated by epinephrine . This results in a reduction of the effect of excitement or physical exertion on heart rate, force of contraction, and dilation of blood vessels .
Pharmacokinetics
It’s known that this compound is a small molecule, which typically allows for good absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . By inhibiting the effects of catecholamines on beta (1)-adrenergic receptors, this compound reduces the physiological responses to excitement or physical exertion, such as increased heart rate and blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the regulatory environment can impact the use and availability of the drug . Additionally, individual patient factors, such as the presence of other medical conditions or the use of other medications, can influence the drug’s action and effectiveness.
Biochemical Analysis
Biochemical Properties
Practolol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly the β-adrenergic receptors in the heart and vascular smooth muscle . The nature of these interactions involves this compound competing with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the effects of the catecholamines epinephrine and norepinephrine, thereby decreasing heart rate, cardiac output, and systolic and diastolic blood pressure .
Molecular Mechanism
The mechanism of action of this compound is through its binding interactions with biomolecules. Like propranolol and timolol, this compound binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This binding inhibits the effects of the catecholamines epinephrine and norepinephrine, leading to changes in gene expression and cellular function .
Preparation Methods
Practolol can be synthesized through a multi-step process. The synthesis begins with the preparation of a glycerol derivative from D-mannitol. This derivative retains optical activity as the two primary alcohol functions are differentially protected. The next step involves the displacement with sodium p-acetamidophenoxide, which is deprotonated paracetamol. The resulting compound is then deprotected with dilute acid. The primary alcohol function is selectively reacted with one molar equivalent of tosyl chloride and pyridine, followed by treatment with sodium hydroxide in dimethylsulfoxide to yield the final product .
Chemical Reactions Analysis
Practolol undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Practolol has been extensively studied in various scientific fields:
Chemistry: It has been used as a model compound for studying beta-adrenergic receptor antagonists.
Biology: Research has focused on its effects on cellular signaling pathways.
Medicine: Initially used for treating cardiac arrhythmias, it has also been studied for its potential effects on other cardiovascular conditions.
Comparison with Similar Compounds
Practolol is similar to other beta-1 adrenergic receptor antagonists such as propranolol, timolol, and metoprolol. it is unique due to its severe side effects, which led to its withdrawal from clinical use. Similar compounds include:
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Timolol: Another non-selective beta-blocker used for treating glaucoma and hypertension.
Metoprolol: A selective beta-1 blocker used for treating hypertension, angina, and heart failure.
This compound’s uniqueness lies in its specific chemical structure and the severe adverse reactions it caused, which were not observed with other beta-blockers.
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURULFYMVIFBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021179 | |
Record name | Practolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Practolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.90e-01 g/L | |
Record name | Practolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other beta-adrenergic antagonists, practolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, practolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. | |
Record name | Practolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6673-35-4 | |
Record name | Practolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6673-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Practolol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006673354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Practolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Practolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Practolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRACTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUG9176GRW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Practolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134-136 °C, 134 - 136 °C | |
Record name | Practolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Practolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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